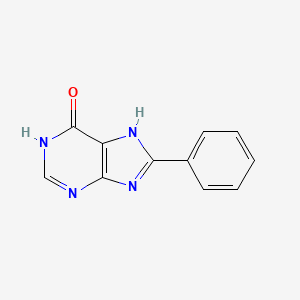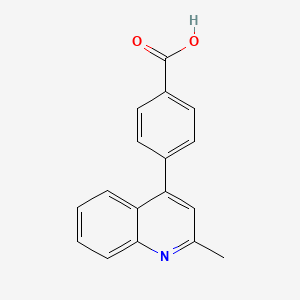
4-(2-Methylquinolin-4-yl)benzoic acid
概要
説明
4-(2-Methylquinolin-4-yl)benzoic acid, also known as 4-(2-methyl-4-quinolinyl)benzoic acid, is a chemical compound with the molecular formula C17H13NO2 . It has a molecular weight of 263.29 .
Synthesis Analysis
The synthesis of 2- and 4- (2-Methylquinolin-4-ylamino)benzoic acids and ethyl 4- (2-methylquinolin-4-ylamino)-benzoates having a substituent in the 6 (8)-position of the quinoline ring were synthesized by reaction of the corresponding substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C18H15NO3/c1-12-10-14 (16-4-2-3-5-17 (16)19-12)11-22-15-8-6-13 (7-9-15)18 (20)21/h2-10H,11H2,1H3, (H,20,21) .Chemical Reactions Analysis
Intramolecular cyclization of 2- (2-methylquinolin-4-ylamino)benzoic acids in concentrated sulfuric acid gave 7-hydroxy-6-methyldibenzo [ b,h ] [1,6]naphthyridines, and ethyl 4- (2-methylquinolin-4-ylamino)benzoates were converted into 4- (2-methylquinolin-4-ylamino)benzoic acids by alkaline hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 293.32 .科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Key Intermediates : 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid is synthesized as a key intermediate for β-benzamido TACE inhibitors. This process involves steps like hydroxymethylation, chlorination, and etherification, resulting in a convenient and cost-effective method with a 47.5% yield (Li-Juan Xing, 2009).
Formation of Novel Compounds : 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives are synthesized by reacting substituted 4-chloro-2-methylquinolines with aminobenzoic acids. These compounds exhibit fluorescent properties, and their synthesis includes intramolecular cyclization and alkaline hydrolysis (A. Avetisyan et al., 2007).
Antimicrobial and Antiviral Properties
Antimicrobial Activity : Novel 4-anilinoquinazoline derivatives, synthesized from benzoic acid, demonstrate significant antibacterial activities against various bacteria, including E. coli and S. aureus. These compounds are evaluated for their antimicrobial properties using different techniques (Rezvan Rezaee Nasab et al., 2017).
Antiviral Properties : Certain derivatives of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one show distinct antiviral activity against Herpes simplex and vaccinia viruses. These compounds are synthesized by condensation reactions and evaluated for their in vitro antiviral potential (P. Selvam et al., 2010).
Corrosion Inhibition and Material Science
- Corrosion Inhibition for Steel : Benzimidazole derivatives based on 8-hydroxyquinoline, including compounds similar to 4-(2-Methylquinolin-4-yl)benzoic acid, act as effective corrosion inhibitors for steel in HCl solution. These compounds undergo comprehensive evaluation using techniques like potentiodynamic polarization and impedance spectroscopy (M. Rbaa et al., 2020).
Safety and Hazards
特性
IUPAC Name |
4-(2-methylquinolin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-10-15(14-4-2-3-5-16(14)18-11)12-6-8-13(9-7-12)17(19)20/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHPKFFXSRKSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


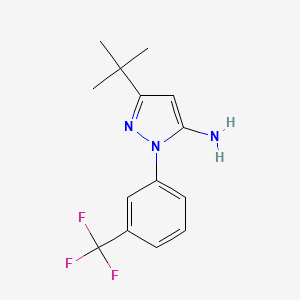
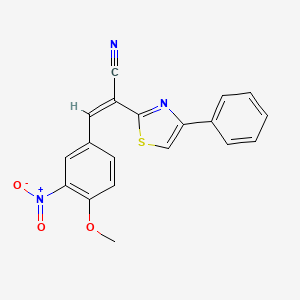
![(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3268231.png)
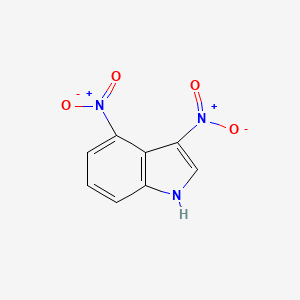


![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3268255.png)
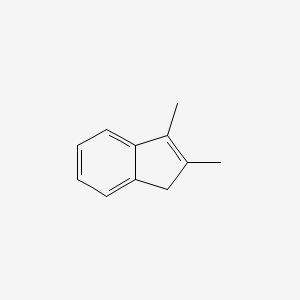

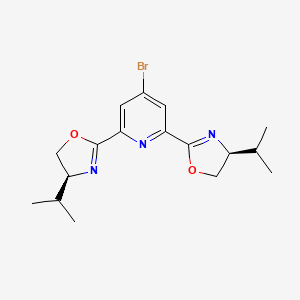
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3268270.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide](/img/structure/B3268283.png)
